Source
Renieramycin O is isolated from the marine sponge species Xestospongia sp., particularly known for its bioactive properties. This class of compounds has garnered attention due to their potential therapeutic effects against various cancers.
Classification
Renieramycin O belongs to a subclass of alkaloids known as bistetrahydroisoquinolinequinones. These compounds are characterized by their complex polycyclic structures and exhibit significant biological activities, particularly in oncology.
Methods and Technical Details
The synthesis of renieramycin O typically involves several semi-synthetic routes derived from simpler precursors such as renieramycin M. Various synthetic methodologies have been employed, including:
Structure and Data
The molecular structure of renieramycin O features a complex arrangement of multiple rings typical of the renieramycin family. Its structure includes:
Reactions and Technical Details
Renieramycin O undergoes various chemical transformations that enhance its biological activity:
Process and Data
The mechanism by which renieramycin O exerts its effects involves several pathways:
Physical and Chemical Properties
While specific numerical values for physical properties such as melting point or solubility are not extensively documented in the available literature, general characteristics can be inferred:
Scientific Uses
Renieramycin O has significant potential in medicinal chemistry due to its:
Renieramycin O is predominantly biosynthesized by sponges of the genus Xestospongia (Phylum Porifera, Class Demospongiae, Order Haplosclerida), notably the blue sponge morphotypes found across Indo-Pacific reefs. These sponges inhabit tropical marine ecosystems at depths ranging from 5-30 meters, often growing on rocky substrates or dead coral rubble. Field studies in the Gulf of Thailand and Philippine coastal waters have identified Xestospongia sp. as the primary source of renieramycin O, with the compound distributed throughout the sponge body without significant localization in specific regions [2] [10].
Ecologically, renieramycins function as chemical defenses against predation, biofouling, and microbial invasion. Research demonstrates that renieramycin-producing sponges exhibit competitive advantages in space-limited reef environments. Notably, renieramycin M (a structural analog) shows inhibitory effects against barnacle settlement (Semibalanus balanoides), suggesting renieramycin O may play similar allelopathic roles. However, studies have not detected significant necrotic effects on neighboring corals (Porites lutea) or zoanthids (Palythoa caesia), indicating targeted ecological functions rather than broad-spectrum toxicity [10].
Table 1: Distribution and Ecological Parameters of Renieramycin-Producing Sponges
Geographic Region | Sponge Species | Habitat Depth | Co-occurring Organisms | Renieramycin Concentration Range |
---|---|---|---|---|
Gulf of Thailand | Xestospongia sp. | 5-15 m | Porites lutea, Palythoa caesia | 0.1-0.3% dry weight |
Philippine Sea | Xestospongia sp. | 10-30 m | Mixed coral-sponge communities | 0.08-0.25% dry weight |
Mariculture studies reveal that Xestospongia sponges maintain consistent alkaloid production across various cultivation methods, with fragment survival rates of 60-80% in tube or bag farming systems. This cultivation potential offers a sustainable approach to addressing the natural supply limitation of renieramycins, which are typically present in minute quantities (≤0.1% dry weight) in wild specimens [2] [9].
The discovery of renieramycin O occurred during the systematic investigation of cyanide-stabilized derivatives from Thai marine sponges in the early 2000s. Prior to this, early renieramycins (A–D) were first identified in 1982 from the sponge Reniera sp. (now reclassified as Xestospongia). The development of potassium cyanide pretreatment by Suwanborirux et al. (2003) enabled the isolation of previously unstable renieramycin variants, including renieramycin O, which would otherwise degrade during extraction [3] [6].
Renieramycin O was specifically characterized in 2003 from the sponge Xestospongia sp. collected off the coast of Thailand. The Saito research group employed bioassay-guided fractionation coupled with stabilization protocols to isolate this compound alongside renieramycins J–N and Q–Y. This discovery period (2000-2012) marked a prolific era for renieramycin research, with 25 analogs identified from marine sponges worldwide [1] [3].
The compound's structural elucidation relied on advanced spectroscopic techniques, including high-field NMR (600 MHz) and mass spectrometry. Key spectral features included characteristic quinone carbonyl stretches at 1640-1680 cm⁻¹ in IR spectroscopy and distinctive carbon resonances for C-21/C-22 in ¹³C-NMR spectra. X-ray crystallography later confirmed the absolute stereochemistry of the pentacyclic core, establishing renieramycin O as a distinct entity within the renieramycin series [6] [7].
Renieramycin O features a characteristic pentacyclic framework comprising two tetrahydroisoquinoline units (rings A-E) that define the bistetrahydroisoquinoline alkaloid family. This core structure contains four chiral centers with consistent S configuration at C-1, C-3, C-24, and C-25, aligning with other saframycin-type alkaloids. The molecule's molecular formula (C₂₇H₃₂N₂O₇) distinguishes it through specific oxygenation patterns: a para-quinone in ring A, a methoxy group at C-14, and hydroxylation at C-21 [1] [5].
Table 2: Structural Characteristics of Renieramycin O and Related Analogs
Structural Feature | Renieramycin O | Renieramycin M | Ecteinascidin 743 (Trabectedin) |
---|---|---|---|
Molecular Formula | C₂₇H₃₂N₂O₇ | C₂₇H₃₂N₂O₇ | C₃₉H₄₃N₃O₁₁S |
Molecular Weight | 496.55 g/mol | 496.55 g/mol | 761.85 g/mol |
Quinone Moieties | Two (rings A & E) | Two (rings A & E) | One (ring A) |
C-22 Functionalization | Hydroxyl | Hydroxyl | Thio-containing lactone bridge |
Stability | Moderate* | High | High |
*Stabilized by KCN pretreatment during isolation [6]
Structurally, renieramycins differ from other saframycin-family compounds primarily through their C-22 oxygenation: renieramycins feature C–O bonds (hydroxyl groups), whereas saframycins contain C–N bonds at this position, and ecteinascidins possess complex sulfur-containing lactone extensions. Renieramycin O specifically exhibits a hemiaminal ether bridge between C-21 and C-22, contributing to its chemical reactivity. The compound's redox activity stems from its quinone-hydroquinone system, enabling electron transfer processes that underpin its biological activity [1] [5].
Within the renieramycin series, renieramycin O is classified as a Type II analog based on its substitution pattern: methoxy at C-14 (rather than hydroxy as in Type I) and unmodified C-21 hydroxylation. This places it between renieramycin M (identical core) and renieramycin G (C-14 hydroxy variant) in structural phylogeny. The compound's three-dimensional conformation features a rigid saddle-shaped curvature that facilitates DNA minor groove binding, a mechanistic trait shared with pharmacologically active analogs like jorumycin and renieramycin M [1] [7].
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: